2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide
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Overview
Description
2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate through a cyclization reaction. This can be achieved by reacting a suitable cyclohexanone derivative with an appropriate amine under acidic or basic conditions.
Introduction of the Benzyl Group: The next step involves the introduction of the benzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the cyclohexyl intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the benzylated cyclohexyl intermediate with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-purity starting materials and efficient purification techniques such as recrystallization and chromatography are essential to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the amide, leading to the formation of corresponding amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Benzyl derivatives with additional functional groups such as nitro or halogen groups.
Scientific Research Applications
2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It can serve as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide
- 2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide
- 2-amino-N-[(2S)-2-[benzyl(propyl)amino]cyclohexyl]-3-methylbutanamide
Uniqueness
2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C21H35N3O |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C21H35N3O/c1-15(2)20(22)21(25)23-18-12-8-9-13-19(18)24(16(3)4)14-17-10-6-5-7-11-17/h5-7,10-11,15-16,18-20H,8-9,12-14,22H2,1-4H3,(H,23,25)/t18?,19-,20?/m0/s1 |
InChI Key |
NOQGYEHQDWULFR-GPJFCIFZSA-N |
Isomeric SMILES |
CC(C)C(C(=O)NC1CCCC[C@@H]1N(CC2=CC=CC=C2)C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C(C)C)N |
Origin of Product |
United States |
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